molecular formula C14H20O B13607519 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol

1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol

Cat. No.: B13607519
M. Wt: 204.31 g/mol
InChI Key: WUYSEZITKBINEY-UHFFFAOYSA-N
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Description

1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol is an organic compound with the molecular formula C14H20O It features a cyclopropyl group attached to an ethan-1-ol moiety, with a 2,4,5-trimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 2,4,5-trimethylphenylacetone, followed by reduction to yield the desired alcohol. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable reducing agent, such as lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Corresponding ketone or aldehyde.

    Reduction: Corresponding alkane.

    Substitution: Nitrated or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-(1-(2,4,5-Trimethylphenyl)cyclopropyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-[1-(2,4,5-trimethylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C14H20O/c1-9-7-11(3)13(8-10(9)2)14(5-6-14)12(4)15/h7-8,12,15H,5-6H2,1-4H3

InChI Key

WUYSEZITKBINEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2(CC2)C(C)O)C

Origin of Product

United States

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